

Live Cell Imaging with Janus Green B: Application Notes and Protocols

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Compound of Interest

Compound Name: Janus Green B

Cat. No.: B1672793

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Introduction:

Janus Green B (JGB) is a vital stain used for the visualization of mitochondria in living cells. Its ability to selectively stain these organelles is dependent on the presence of a functional electron transport chain, making it a valuable tool for assessing mitochondrial activity and overall cell health. JGB is a cationic dye that permeates the cell membrane and accumulates in the mitochondria. There, it is maintained in its oxidized, blue-green state by the action of cytochrome c oxidase (Complex IV) of the electron transport chain. In the cytoplasm, JGB is reduced to a colorless or pink leuco form, providing excellent contrast for the visualization of mitochondria.^[1] This document provides detailed application notes and protocols for the use of **Janus Green B** in live cell imaging.

Physicochemical and Spectral Properties

Janus Green B is primarily used as a vital stain for brightfield microscopy due to its distinct color in its oxidized form. While it is classified as a fluorescent dye by some suppliers, detailed fluorescence excitation and emission spectra for live cell imaging are not well-documented, as its primary application relies on its chromogenic properties.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₃₁ ClN ₆	[2]
Molecular Weight	511.06 g/mol	[2]
Appearance	Dark green to dark brown/black powder	[1][3]
Absorbance Maximum (λ _{max})	~595-654 nm (in oxidized state)	[4][5][6]
Color (Oxidized)	Blue-green	[1]
Color (Reduced)	Pink/Colorless (leuco form)	[1][2]

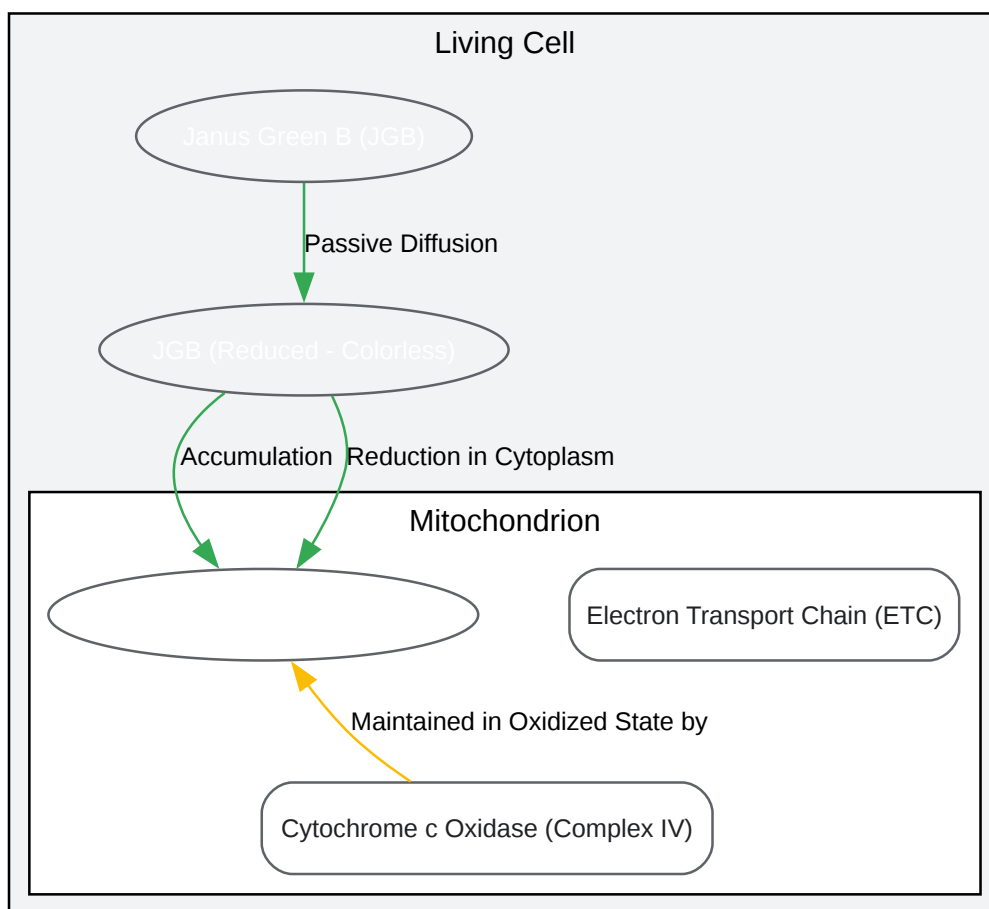
Mechanism of Action

The selective staining of mitochondria by **Janus Green B** is a dynamic process directly linked to cellular respiration.

- **Cellular Uptake:** As a cationic dye, JGB passively diffuses across the plasma membrane of living cells.
- **Mitochondrial Accumulation:** Due to the negative mitochondrial membrane potential, JGB preferentially accumulates within the mitochondrial matrix.
- **Oxidation by Cytochrome c Oxidase:** Inside the mitochondria, the cytochrome c oxidase (Complex IV) of the electron transport chain accepts electrons from cytochrome c and transfers them to molecular oxygen.[7] This enzymatic activity maintains JGB in its oxidized, colored (blue-green) state.[1]
- **Cytoplasmic Reduction:** In the cytoplasm, various reducing agents and enzymes convert JGB to its colorless leuco form.[1] This difference in the redox state between the mitochondria and the cytoplasm results in the specific visualization of mitochondria.

Below is a diagram illustrating the mechanism of **Janus Green B** in mitochondrial staining.

Mechanism of Selective Mitochondrial Staining by Janus Green B

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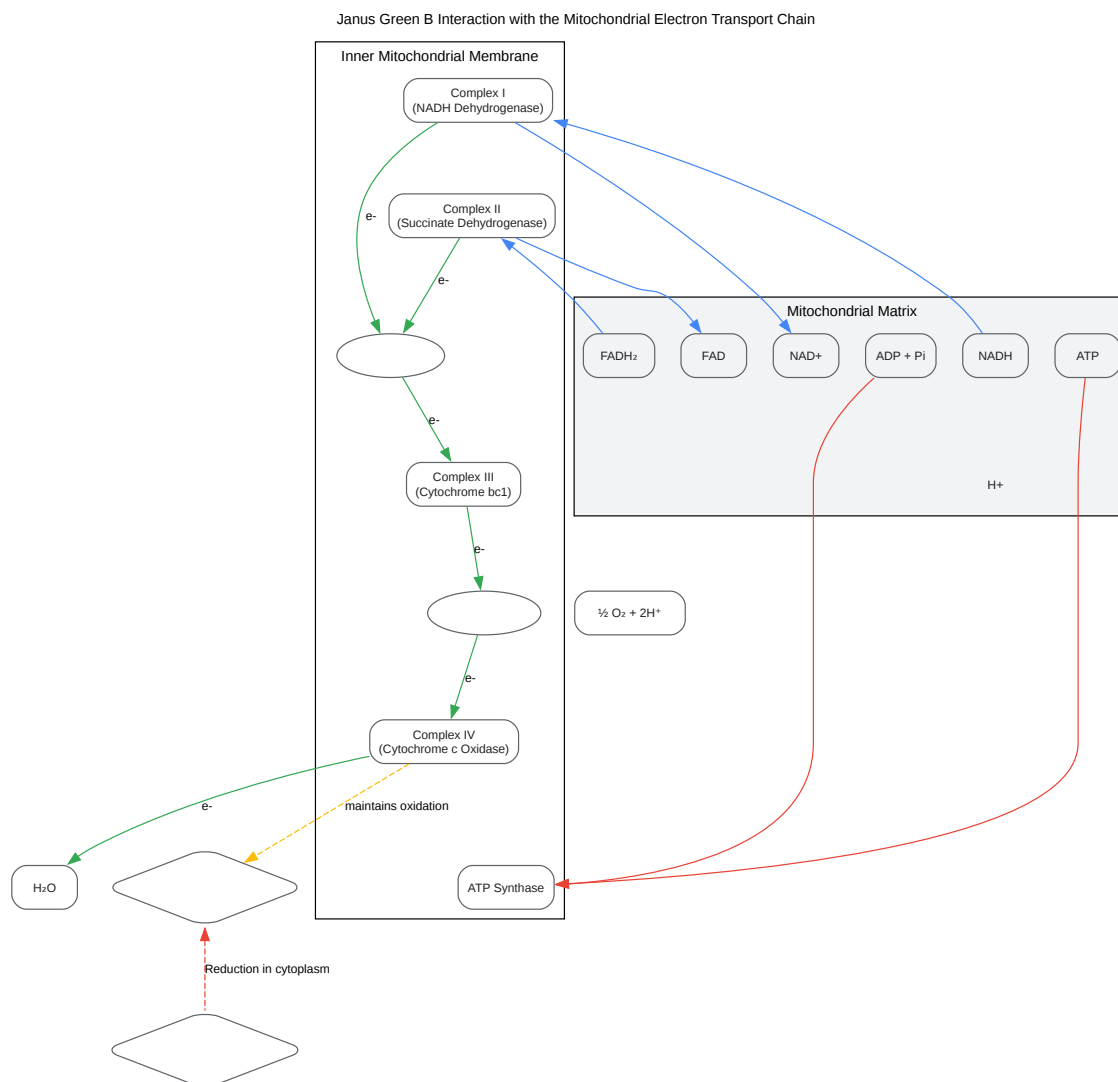
Caption: Mechanism of **Janus Green B** accumulation and visualization in mitochondria.

Detailed Signaling Pathway: JGB and the Electron Transport Chain

The functionality of **Janus Green B** is intricately linked to the electron transport chain (ETC) in the inner mitochondrial membrane. The final enzyme of the ETC, cytochrome c oxidase (Complex IV), plays a crucial role. It facilitates the transfer of electrons from cytochrome c to

oxygen, the final electron acceptor. This process contributes to the proton gradient that drives ATP synthesis. JGB intercepts electrons in a way that its oxidized (colored) form is maintained by the activity of this complex.

The following diagram illustrates the interaction of **Janus Green B** with the mitochondrial electron transport chain.



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Caption: JGB's interaction with the electron transport chain.

Experimental Protocols

Preparation of Staining Solutions

Stock Solution (1% w/v):

- Dissolve 10 mg of **Janus Green B** powder in 1 mL of ethanol or deionized water.
- Store the stock solution in a dark container at 4°C for up to 1 month.

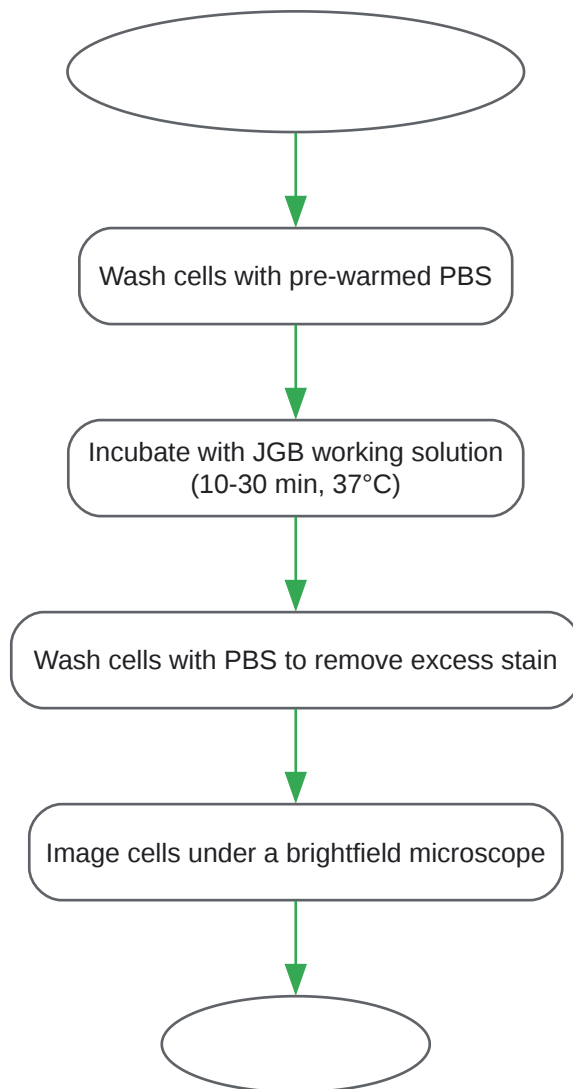
Working Solution (0.01% - 0.001% w/v):

- Dilute the stock solution in a suitable buffer such as phosphate-buffered saline (PBS) or cell culture medium without serum. For a 0.01% solution, dilute the stock 1:100. For a 0.001% solution, dilute the stock 1:1000.[\[8\]](#)
- It is recommended to prepare the working solution fresh for each experiment.

Staining Protocol for Adherent Cells

Experimental Workflow for Adherent Cells

Workflow for Staining Adherent Cells with Janus Green B



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Caption: A typical workflow for staining adherent cells with **Janus Green B**.

Procedure:

- Culture adherent cells on glass-bottom dishes or coverslips to the desired confluency.
- Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

- Add the freshly prepared **Janus Green B** working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 10-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and should be determined empirically.
- Aspirate the staining solution and wash the cells 2-3 times with PBS to remove excess stain.
- Add fresh culture medium or PBS to the cells for imaging.
- Observe the stained mitochondria as distinct blue-green organelles using a brightfield microscope.

Staining Protocol for Suspension Cells

Procedure:

- Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspend the cell pellet in pre-warmed PBS and centrifuge again to wash the cells.
- Resuspend the cell pellet in the **Janus Green B** working solution.
- Incubate for 10-20 minutes at room temperature or 37°C, protected from light.
- Centrifuge the cells to pellet them and remove the staining solution.
- Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.
- After the final wash, resuspend the cells in a small volume of PBS or culture medium.
- Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a brightfield microscope.

Quantitative Data

Recommended Staining Parameters

Cell Type	JGB Concentration (w/v)	Incubation Time	Temperature	Reference
Mammalian Adherent Cells (e.g., MCF-7)	10 μ M (~0.0005%)	15 minutes	37°C	[4]
Mammalian Suspension Cells	0.01% - 0.001%	10-20 minutes	RT or 37°C	
Onion Epidermal Cells	0.001%	10-15 minutes	RT	[8]
Human Cheek Cells	1-2 drops of 0.02% solution	5-10 minutes	RT	[1]

Cytotoxicity Data

Janus Green B can be toxic to cells at high concentrations or with prolonged exposure.[\[4\]](#) It is recommended to use the lowest concentration and shortest incubation time that provides adequate staining.

Cell Line	Assay	IC50	Incubation Time	Reference
Various Cancer Cell Lines	General Cytotoxicity	Varies significantly	Typically 24-72h	[9] [10] [11]
MCF-7	Cell Viability (reduction of JGB)	Not specified, but effects seen with cisplatin co-treatment	24h (cisplatin) + JGB exposure	[5]

Note: Specific IC50 values for JGB are not widely reported in the context of its use as a live-cell stain, as it is typically used for short-term observation. The provided references indicate the variability of IC50 values depending on the cell line and assay conditions.

Comparison with Other Mitochondrial Dyes

Feature	Janus Green B	MitoTracker Dyes (e.g., Red CMXRos, Green FM)	Rhodamine 123
Principle of Staining	Redox potential (maintained by cytochrome c oxidase)	Mitochondrial membrane potential (for Red CMXRos) or covalent binding (for Green FM)	Mitochondrial membrane potential
Visualization	Brightfield microscopy	Fluorescence microscopy	Fluorescence microscopy
Indication of Mitochondrial Health	Indicates active electron transport chain	Indicates mitochondrial membrane potential (a proxy for activity)	Indicates mitochondrial membrane potential
Fixability	Not fixable	Some are fixable (e.g., MitoTracker Red CMXRos)	Not well-retained after fixation
Photostability	Not applicable (for brightfield)	Generally good, but can photobleach with intense illumination	Prone to photobleaching
Toxicity	Can be toxic at high concentrations or with long incubation	Generally low toxicity at working concentrations	Can be toxic at higher concentrations
Advantages	Simple, no need for a fluorescence microscope, directly assesses ETC function.	High specificity, suitable for co-localization studies with other fluorescent probes.	
Disadvantages	Not suitable for fluorescence-based assays, limited to short-term imaging.	Requires a fluorescence microscope, some are dependent on membrane potential	Can be toxic, leaks out of mitochondria if membrane potential is lost.

which can be lost
during apoptosis.

Troubleshooting

Problem	Possible Cause	Suggested Solution
No or Weak Staining	- Cells are not viable.- JGB working solution is too dilute or expired.- Incubation time is too short.	- Check cell viability with a dye like trypan blue.- Prepare fresh working solution.- Increase incubation time or JGB concentration.
Non-specific Staining	- JGB concentration is too high.- Incubation time is too long.- Inadequate washing.	- Decrease JGB concentration.- Reduce incubation time.- Ensure thorough washing with PBS after staining.
Cell Death/Toxicity	- JGB concentration is too high.- Prolonged exposure to the dye.	- Perform a titration to find the optimal (lowest effective) concentration.- Minimize incubation time.
Precipitate in Staining Solution	- JGB powder not fully dissolved.- Incompatibility with buffer.	- Ensure the stock solution is fully dissolved before dilution.- Filter the working solution before use.

Safety Precautions

Janus Green B is a chemical dye and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. Store the dye in a cool, dry, and dark place. Dispose of waste according to institutional and local regulations.

Disclaimer: This information is for research use only. The protocols provided are intended as a guide and may require optimization for specific cell types and experimental conditions.

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